Methyl 7-amino-2-oxo-2H-1-benzopyran-4-carboxylate
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Overview
Description
Methyl 7-amino-2-oxo-2H-chromene-4-carboxylate is a derivative of coumarin, a class of compounds known for their diverse biological activities Coumarins are naturally occurring compounds found in many plants and have been extensively studied for their medicinal properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-amino-2-oxo-2H-chromene-4-carboxylate typically involves the reaction of 7-amino-4-methylcoumarin with various organic halides. One common method includes the reaction of m-aminophenol, methoxycarbonyl chloride, and acetoacetic ester using concentrated sulfuric acid . Another approach involves the reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing reaction time and byproducts. Techniques such as flash column chromatography on silica gel and recrystallization from acetone are commonly used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-amino-2-oxo-2H-chromene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the amino group to form different functional groups.
Substitution: The amino group can be substituted with other functional groups using organic halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as sodium borohydride.
Organic halides: For substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with organic halides can produce a variety of substituted coumarin derivatives .
Scientific Research Applications
Methyl 7-amino-2-oxo-2H-chromene-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of methyl 7-amino-2-oxo-2H-chromene-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit pancreatic lipase by binding to the enzyme’s active site, thereby preventing the breakdown of dietary fats . This compound also exhibits antimicrobial activity by interfering with bacterial DNA gyrase .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of methyl 7-amino-2-oxo-2H-chromene-4-carboxylate.
Coumarinyl chalcones: Known for their antioxidant potential.
Coumarin-derived azolyl ethanols: Used in various biological applications.
Uniqueness
Methyl 7-amino-2-oxo-2H-chromene-4-carboxylate is unique due to its specific amino and ester functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
Methyl 7-amino-2-oxo-2H-1-benzopyran-4-carboxylate is a compound belonging to the benzopyran family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C11H9N1O4
- Molecular Weight : 219.19 g/mol
- CAS Number : 138196-50-6
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study demonstrated that derivatives of benzopyran compounds showed IC50 values ranging from 5.2 to 22.2 μM against MDA-MB-231 breast cancer cells, indicating potent cytotoxicity while exhibiting minimal toxicity to normal HEK-293 cells (IC50 values between 102.4 and 293.2 μM) .
Table 1: Antiproliferative Activity
Cell Line | IC50 (μM) |
---|---|
MDA-MB-231 | 5.2 - 22.2 |
HEK-293 | 102.4 - 293.2 |
The mechanism underlying the antiproliferative effects of this compound involves the induction of apoptosis in cancer cells. At a concentration of 5 μM, it was observed to induce apoptosis by approximately 50.8% in MDA-MB-231 cells . This suggests that the compound may activate apoptotic pathways, although further studies are needed to elucidate the specific molecular targets involved.
Anti-inflammatory and Antioxidant Properties
In addition to its anticancer activity, this compound has been investigated for its anti-inflammatory and antioxidant properties. Benzopyran derivatives have shown potential in reducing oxidative stress and inflammation, which are critical factors in various diseases, including cancer and neurodegenerative disorders .
Case Studies and Research Findings
Several studies have highlighted the biological significance of this compound:
- Anticancer Activity : A study reported that related compounds with a benzopyran structure inhibited cell invasion in vitro and tumor growth in vivo without affecting matrix metalloproteinases (MMPs), suggesting alternative pathways for their anticancer effects .
- Cytotoxicity Studies : Another investigation into chromonylthiazolidines demonstrated selective cytotoxicity against human epidermoid carcinoma and breast cancer cell lines, reinforcing the potential of benzopyran derivatives as therapeutic agents .
Properties
CAS No. |
138196-50-6 |
---|---|
Molecular Formula |
C11H9NO4 |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
methyl 7-amino-2-oxochromene-4-carboxylate |
InChI |
InChI=1S/C11H9NO4/c1-15-11(14)8-5-10(13)16-9-4-6(12)2-3-7(8)9/h2-5H,12H2,1H3 |
InChI Key |
IDUGGASRFRSARF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=O)OC2=C1C=CC(=C2)N |
Origin of Product |
United States |
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